7-Bromo-5-methoxybenzofuran-2-carboxylic acid
Overview
Description
7-Bromo-5-methoxybenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C10H7BrO4 and a molecular weight of 271.07 g/mol . It is a derivative of benzofuran, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 5th position, and a carboxylic acid group at the 2nd position on the benzofuran ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-methoxybenzofuran-2-carboxylic acid typically involves the bromination of 5-methoxybenzofuran followed by carboxylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient bromination and carboxylation. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-methoxybenzofuran-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: De-brominated or hydrogenated products.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
7-Bromo-5-methoxybenzofuran-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-5-methoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Methoxybenzofuran-2-carboxylic acid: Lacks the bromine atom at the 7th position.
7-Bromo-2-carboxybenzofuran: Lacks the methoxy group at the 5th position.
5-Bromo-2-carboxybenzofuran: Lacks the methoxy group and has the bromine atom at a different position.
Uniqueness
7-Bromo-5-methoxybenzofuran-2-carboxylic acid is unique due to the specific combination of bromine, methoxy, and carboxylic acid groups on the benzofuran ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
7-bromo-5-methoxy-1-benzofuran-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO4/c1-14-6-2-5-3-8(10(12)13)15-9(5)7(11)4-6/h2-4H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLZOZCOPJHLSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(O2)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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